5-(1-Hydroxy-2,2,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid
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Overview
Description
5-(1-Hydroxy-2,2,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with hydroxyl and trimethyl groups, as well as a penta-2,4-dienoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2,2,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation of a trimethyl compound in the presence of a rhodium catalyst . This process ensures the formation of the desired compound with high specificity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing advanced reactors and optimized reaction conditions to maximize efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxy-2,2,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the penta-2,4-dienoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the double bonds may result in saturated acids.
Scientific Research Applications
5-(1-Hydroxy-2,2,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development and as a model compound for studying drug-receptor interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxy-2,2,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bonds in the penta-2,4-dienoic acid chain play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxy-2,2,6-trimethylcyclohexyl)-1-butyn-3-ol
- 2-(1-Hydroxy-2,2,6-trimethylcyclohexyl)acetic acid
- {4-[(1-Hydroxy-2,2,6-trimethylcyclohexyl)ethynyl]-3-thienyl}boronic acid
Uniqueness
Compared to similar compounds, 5-(1-Hydroxy-2,2,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid stands out due to its unique combination of a cyclohexyl ring with hydroxyl and trimethyl groups, and a penta-2,4-dienoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88599-98-8 |
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Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
5-(1-hydroxy-2,2,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(10-13(16)17)7-9-15(18)12(2)6-5-8-14(15,3)4/h7,9-10,12,18H,5-6,8H2,1-4H3,(H,16,17) |
InChI Key |
WESUACZGYJGMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1(C=CC(=CC(=O)O)C)O)(C)C |
Origin of Product |
United States |
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